molecular formula C22H22O9 B2884814 4''-methyloxy-Daidzin CAS No. 1195968-02-5

4''-methyloxy-Daidzin

Cat. No.: B2884814
CAS No.: 1195968-02-5
M. Wt: 430.409
InChI Key: BVKFFAQGFXJQBI-ZONLJJFTSA-N
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Mechanism of Action

Target of Action

The primary target of 4’'-methyloxy-Daidzin, also known as 7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one, is Aldehyde dehydrogenase, mitochondrial . This enzyme plays a crucial role in the metabolism of aldehydes in the body.

Mode of Action

The compound interacts with its target by inhibiting the activity of the enzyme . This inhibition can lead to changes in the metabolic processes involving aldehydes, potentially affecting various physiological functions.

Biochemical Pathways

4’'-Methyloxy-Daidzin is produced by the phenylpropane pathway in legumes . It is first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated daidzein (M1) and hydroxylated daidzein (M3) through methoxylation and hydroxylation by few bacteria .

Pharmacokinetics

It is known that the compound’s bioavailability can be influenced by various factors, including its formulation . For instance, nano-formulations have been shown to increase the oral bioavailability of daidzin, a related compound .

Result of Action

The molecular and cellular effects of 4’'-methyloxy-Daidzin’s action are diverse, given its various biological activities. These include antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol effects . In vitro experiments and animal model experiments have proved that daidzin has some health benefit effects such as antidipsotropic action, anticancer cell proliferation, attenuating diabetic complications, and improving vascular function .

Action Environment

Various factors can influence the absorption of 4’'-methyloxy-Daidzin, including the food matrix, dietary habits, frequency of ingestion, intestinal fermentation, and colonic transit time . For example, the intake of legume food, especially in East Asians, can affect the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

4’'-Methyloxy-Daidzin interacts with various enzymes, proteins, and other biomolecules. It is first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated daidzein and hydroxylated daidzein through methoxylation and hydroxylation by few bacteria, respectively .

Cellular Effects

4’'-Methyloxy-Daidzin has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4’'-Methyloxy-Daidzin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’'-Methyloxy-Daidzin change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4’'-Methyloxy-Daidzin vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

4’'-Methyloxy-Daidzin is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

4’'-Methyloxy-Daidzin is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4’'-methyloxy-Daidzin involves enzymatic hydrolysis of daidzin in a green reaction medium, such as deep eutectic solvents (DESs). DESs are screened for enzyme activity, enzyme stability, and substrate solubility. The DES (ChCl/EG 2:1, 30 vol %) is considered the most appropriate co-solvent to improve bioconversion efficiency . Under optimized conditions, a maximum yield of 97.53% can be achieved .

Industrial Production Methods

Industrial production of 4’'-methyloxy-Daidzin can be achieved through the enzymatic hydrolysis method mentioned above. This approach is environmentally friendly, highly efficient, and involves a simple operation process without harmful reagents .

Chemical Reactions Analysis

Types of Reactions

4’'-methyloxy-Daidzin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired modification but generally involve mild temperatures and neutral pH to maintain the compound’s stability.

Major Products Formed

The major products formed from these reactions include modified isoflavones with enhanced solubility, bioavailability, and biological activities .

Scientific Research Applications

4’'-methyloxy-Daidzin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

4’'-methyloxy-Daidzin is unique due to its methylated glycoside structure, which enhances its solubility and bioavailability compared to other isoflavones. Similar compounds include:

These compounds share similar biological activities but differ in their chemical structures and specific applications.

Properties

IUPAC Name

7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O9/c1-28-21-17(9-23)31-22(20(27)19(21)26)30-13-6-7-14-16(8-13)29-10-15(18(14)25)11-2-4-12(24)5-3-11/h2-8,10,17,19-24,26-27H,9H2,1H3/t17-,19-,20-,21-,22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKFFAQGFXJQBI-MSEOUXRUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C(C1O)O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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